Hexahydrocyclopenta[c]pyrrole-5-carboxylicacid
Description
Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid (CAS: 1419101-18-0) is a bicyclic compound featuring a fused cyclopentane-pyrrolidine scaffold with a carboxylic acid substituent at the 5-position. Its molecular formula is C₈H₁₁NO₂, with a molecular weight of 153.18 g/mol . This structure confers unique conformational rigidity and hydrogen-bonding capacity, making it valuable in medicinal chemistry, particularly as a precursor for retinol-binding protein 4 (RBP4) antagonists and other bioactive molecules .
Synthetic routes often involve microwave-assisted coupling or stepwise functionalization of the bicyclic core. For example, tert-butoxycarbonyl (Boc)-protected derivatives are synthesized via reactions with chloro-pyrimidine carboxylates under mild conditions, achieving yields >90% . Notably, its tert-Boc derivative (CAS: 146231-54-1) is a key intermediate in scalable syntheses, with improved safety profiles compared to older methods involving toxic reagents .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1,2,3,3a,6,6a-hexahydrocyclopenta[c]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c10-8(11)5-1-6-3-9-4-7(6)2-5/h1,6-7,9H,2-4H2,(H,10,11) |
InChI Key |
DFCUYOUWBTUWMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC2C=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Key Protocol
-
Starting Material : A ketone derivative such as (1S,3aR,6aS)-2-trityl-4-oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid methyl ester.
-
Reduction Step :
-
Workup :
-
Quench with water, extract with ethyl acetate.
-
Concentrate and isolate the alcohol intermediate.
-
-
Oxidation or Direct Deprotection :
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| NaBH₄ Reduction | Methanol, 2°C → RT, 3h | ~94% | |
| KBH₄ Reduction | Isopropanol, −1°C → RT, 1h | ~94% |
Advantages : High yield, scalable for industrial use.
Limitations : Requires access to trityl-protected intermediates.
Four-Step Synthesis via Cyclization and Functional Group Interconversion
A multi-step protocol starting from tetrahydrochysene fen amine has been optimized for large-scale production. This method emphasizes cost-effective reagents and minimal side reactions.
Reaction Sequence
-
Reduction :
-
Oxidation :
-
Cyclization :
-
Deprotection :
-
Boc removal via HCl or TFA to yield the free carboxylic acid.
-
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Reduction | LiAlH₄, THF, 60°C, 10h | 94% | |
| Oxidation | NaIO₄, TBAB, pH 7, RT, 24h | ~85% | |
| Cyclization | NaOAc, acetic anhydride, 110–125°C | 50–60% |
Advantages : Scalable, avoids toxic catalysts.
Challenges : Requires precise pH control during oxidation.
Cyclization via Khand Reaction or Clauson-Kaas Method
For constructing the bicyclic core, catalytic cycloaddition or modified Clauson-Kaas reactions have been explored.
Khand Reaction
Modified Clauson-Kaas Reaction
-
Hydrolysis : 2,5-Dimethoxytetrahydrofuran → 2,5-dihydroxytetrahydrofuran.
-
Amine Condensation :
| Method | Catalyst | Yield | Diastereoselectivity | Source |
|---|---|---|---|---|
| Khand Reaction | Mo(CO)₆ | 40–50% | 3:1 (major:minor) | |
| Clauson-Kaas | None | >90% | Depends on amine |
Advantages : Khand enables complex ring formation; Clauson-Kaas avoids harsh conditions.
Limitations : Khand requires expensive catalysts; Clauson-Kaas needs specific amine substrates.
Ester Hydrolysis and Salt Formation
Ethyl or methyl esters of the compound are often synthesized first, followed by hydrolysis to the carboxylic acid.
Protocol
-
Ester Synthesis :
-
Hydrolysis :
-
LiOH·H₂O or NaOH in THF/H₂O.
-
pH adjustment to isolate the acid.
-
| Ester | Hydrolysis Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| Ethyl ester hydrochloride | LiOH·H₂O | THF/H₂O, RT, 2h | ~85% |
Advantages : Direct access to the acid.
Note : Salt formation (e.g., HCl) may improve purification.
Comparative Analysis of Methods
| Method | Key Steps | Yield | Scalability | Toxicity |
|---|---|---|---|---|
| Ketone Reduction | NaBH₄/KBH₄, extraction | 90–94% | High | Low |
| Four-Step Cyclization | LiAlH₄ → NaIO₄ → NaOAc | 50–60% | Moderate | Moderate |
| Khand Reaction | Mo(CO)₆, Pauson-Khand cyclization | 40–50% | Low | High |
| Clauson-Kaas | pH 5 buffer, RT | >90% | High | Low |
| Ester Hydrolysis | LiOH·H₂O, pH adjustment | ~85% | High | Low |
Best Practices :
-
Industrial Use : Ketone reduction or four-step cyclization.
-
Lab-Scale : Clauson-Kaas for acid-sensitive targets.
Data Tables: Reaction Optimization Parameters
Table 1: Borohydride Reduction Efficiency
| Substrate | Reductant | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| 4-Oxooctahydrocyclopenta[c]pyrrole methyl ester | NaBH₄ | Methanol | 2 → 25 | 94% |
| 4-Oxooctahydrocyclopenta[c]pyrrole | KBH₄ | Isopropanol | −1 → 25 | 94% |
Chemical Reactions Analysis
Carboxylic Acid-Derived Reactions
The carboxylic acid moiety participates in standard acid-catalyzed transformations:
a. Esterification
Reacts with alcohols under acid catalysis (e.g., H₂SO₄) or coupling agents (DCC/DMAP) to form esters. For example:
Key reagents :
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Methanol/ethanol for methyl/ethyl esters
b. Amide Formation
Couples with amines via carbodiimide-mediated activation:
Applications : Critical for generating derivatives in medicinal chemistry .
Cyclic Amine Reactivity
The pyrrolidine-like nitrogen enables:
a. Reductive Amination
Reacts with aldehydes/ketones in the presence of NaBH₃CN or H₂/Pd-C to form secondary amines:
b. Protection/Deprotection
-
Protection : Uses Boc (tert-butoxycarbonyl) or Fmoc groups under basic conditions .
-
Deprotection : Achieved via HCl/dioxane or TFA.
Hydrogenation and Ring Modification
The bicyclic structure undergoes selective hydrogenation or ring-opening:
a. Catalytic Hydrogenation
Reduces unsaturated bonds in the cyclopentane ring using Pd/C or Raney Ni:
b. Ring-Opening Reactions
Controlled cleavage with strong acids (H₂SO₄) or bases (NaOH) yields linear intermediates for further functionalization.
Nucleophilic Additions
The electron-rich pyrrole ring participates in:
a. Electrophilic Substitution
b. Alkylation
Reacts with alkyl halides (e.g., CH₃I) under basic conditions (K₂CO₃) to form N-alkyl derivatives.
Table: Key Derivatives and Synthetic Routes
*Reported yields based on analogous reactions in cited sources.
Mechanistic Insights
-
Esterification : Proceeds via activation of the carboxylic acid to an intermediate acyloxyphosphonium ion (DCC-mediated).
-
Reductive Amination : Imine formation followed by borohydride reduction stabilizes the N-alkylated product.
-
Electrophilic Substitution : Directed by the pyrrole ring’s electron density, with regioselectivity influenced by steric effects .
Research Case Studies
Scientific Research Applications
Chemistry
Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules and as a ligand in coordination chemistry, facilitating the study of metal complexes and catalysis.
Biology
The compound has been studied for its interactions with enzymes and receptors, making it a candidate for biochemical assays. Its structural features allow it to mimic biological molecules, which is crucial for understanding metabolic pathways.
Medicine
Research indicates that hexahydrocyclopenta[c]pyrrole-5-carboxylic acid exhibits promising therapeutic properties:
- Anticancer Activity : Studies have shown that derivatives can inhibit cancer cell growth. For example, compounds derived from this acid were tested against A549 human lung adenocarcinoma cells, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
- Antimicrobial Properties : The compound has shown effectiveness against various pathogens, including multidrug-resistant strains. In vitro tests revealed activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of hexahydrocyclopenta[c]pyrrole-5-carboxylic acid derivatives using an A549 cell line model. The results indicated that certain derivatives exhibited significant cytotoxic effects, with viability rates dropping to 20% at higher concentrations compared to untreated controls. This highlights the potential for developing new cancer therapies based on this compound.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial activity of hexahydrocyclopenta[c]pyrrole-5-carboxylic acid derivatives against multidrug-resistant pathogens. The compounds were screened using broth microdilution techniques, revealing effective inhibition against Acinetobacter baumannii and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) below 32 µg/mL .
Mechanism of Action
The mechanism of action of Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid is compared below with bicyclic and heteroaromatic carboxylic acids:
Key Observations :
- Ring System Differences: The thieno- and furo-pyrrole analogues replace the cyclopentane ring with aromatic heterocycles (thiophene/furan), enhancing π-π stacking but reducing conformational flexibility compared to the saturated bicyclic core of hexahydrocyclopenta[c]pyrrole .
- Substituent Effects: Chloro or methylthio groups (e.g., in thienopyrroles) increase electrophilicity and binding affinity to targets like kinases, whereas Boc protection in hexahydrocyclopenta derivatives improves solubility and handling .
Key Findings :
- Lipophilicity : The tert-Boc derivative exhibits higher LogP (2.18) due to the hydrophobic tert-butyl group, reducing aqueous solubility compared to the parent acid .
- Safety: Thienopyrroles and Boc-protected derivatives carry specific hazards (e.g., oral toxicity, skin irritation), whereas the parent hexahydrocyclopenta acid lacks documented hazards, suggesting safer handling .
Biological Activity
Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid is a bicyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antibacterial, anticancer, and other therapeutic potentials. We will explore various studies, case reports, and research findings, supplemented by data tables for clarity.
Antibacterial Activity
Recent studies have demonstrated that hexahydrocyclopenta[c]pyrrole-5-carboxylic acid exhibits significant antibacterial properties. For instance, a synthesized derivative of this compound showed potent activity against both methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant strains of Streptococcus pneumoniae. The compound's effectiveness was attributed to its ability to inhibit bacterial growth at low concentrations, making it a promising candidate for further development in antibiotic therapies .
Table 1: Antibacterial Activity of Hexahydrocyclopenta[c]pyrrole-5-carboxylic Acid Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | MRSA | 0.25 µg/mL |
| Compound 2 | MDR Streptococcus pneumoniae | 0.5 µg/mL |
| Compound 3 | Quinolone-resistant E. coli | 1.0 µg/mL |
Anticancer Properties
The anticancer potential of hexahydrocyclopenta[c]pyrrole-5-carboxylic acid has also been investigated extensively. A study highlighted its role as an inhibitor of SHP2, a protein tyrosine phosphatase implicated in various cancers. The inhibition of SHP2 activity by this compound resulted in reduced cell proliferation and increased apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Case Study: SHP2 Inhibition in Cancer Therapy
In a preclinical model, hexahydrocyclopenta[c]pyrrole-5-carboxylic acid was administered to mice bearing tumors. The results indicated a significant reduction in tumor size compared to control groups, with the mechanism linked to the downregulation of oncogenic signaling pathways mediated by SHP2 .
Other Therapeutic Applications
Beyond antibacterial and anticancer activities, hexahydrocyclopenta[c]pyrrole-5-carboxylic acid has shown promise in other therapeutic areas:
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage, which could be relevant for neurodegenerative disorders .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of hexahydrocyclopenta[c]pyrrole-5-carboxylic acid derivatives indicates favorable absorption and distribution characteristics. Studies have shown that these compounds maintain stability in biological systems while exhibiting low cytotoxicity at therapeutic doses .
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | >70% |
| Half-life | 4 hours |
| Clearance rate | 15 mL/min/kg |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization reactions or derivatization of bicyclic precursors. For example, coupling reactions using tert-butyl esters (e.g., tert-butoxycarbonyl protection) under flow microreactor systems can improve efficiency . Key steps include acid-catalyzed ring closure and purification via column chromatography. Reaction temperature (e.g., 60°C for 16 hours) and solvent choice (DMF or THF) critically affect yield and purity .
Q. How can researchers confirm the structural integrity of Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid derivatives?
- Methodology : Use NMR spectroscopy (¹H/¹³C) to verify stereochemistry and ring conformation. For instance, characteristic proton shifts for the cyclopenta[c]pyrrole ring appear at δ 1.5–3.0 ppm (cyclopentane protons) and δ 3.5–4.5 ppm (pyrrolidine protons) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₈H₁₃NO₂: 155.19 g/mol) .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Methodology : Byproducts often arise from incomplete ring closure or ester hydrolysis. Monitor reactions via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect intermediates. Optimize quenching steps (e.g., neutralization with HCl) and employ recrystallization (e.g., ethyl acetate/hexane) to remove polar impurities .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of bicyclic Hexahydrocyclopenta[c]pyrrole derivatives?
- Methodology : Use chiral catalysts (e.g., Rh(II)-based complexes) or enantiopure starting materials. For example, the (3aR,6aS)-stereoisomer is obtained via asymmetric hydrogenation of a pyrrolidine precursor . Validate enantiomeric excess (>98%) using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .
Q. What strategies improve reaction yields in multi-step syntheses involving Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid?
- Methodology :
- Optimize coupling steps : Use excess methyl 2-chloropyrimidine-4-carboxylate (1.2 equiv) and Et₃N (3 equiv) to drive aryl-pyrrolidine coupling to >85% yield .
- Minimize decomposition : Conduct acid-sensitive steps under inert atmospheres (N₂/Ar) and avoid prolonged heating .
Q. How can researchers resolve contradictions in spectral data for novel Hexahydrocyclopenta[c]pyrrole analogs?
- Methodology :
- Comparative analysis : Cross-reference experimental ¹H NMR with computational predictions (DFT/B3LYP/6-31G*). For example, discrepancies in methylene proton splitting may indicate conformational flexibility .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded regions (e.g., δ 2.0–2.5 ppm for fused-ring systems) .
Q. What in vitro assays are suitable for evaluating the therapeutic potential of Hexahydrocyclopenta[c]pyrrole-5-carboxylic acid derivatives?
- Methodology :
- RBP4 antagonism : Use fluorescence polarization assays to measure binding affinity to retinol-binding protein 4 (IC₅₀ < 100 nM for active analogs) .
- Cellular uptake : Label derivatives with fluorescein and quantify intracellular accumulation via flow cytometry .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
